molecular formula C21H19ClF2N2O2 B11053166 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione

1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11053166
M. Wt: 404.8 g/mol
InChI Key: UAKKEZWUWOEYAA-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core, substituted with a 3-chloro-4-fluorophenyl group and a 4-(4-fluorophenyl)piperidin-1-yl group. The presence of both chloro and fluoro substituents adds to its chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 3-chloro-4-fluorophenyl and 4-(4-fluorophenyl)piperidin-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-chlorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione
  • 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-methylphenyl)piperidin-1-yl]pyrrolidine-2,5-dione
  • 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-methoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione lies in its specific combination of chloro and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H19ClF2N2O2

Molecular Weight

404.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19ClF2N2O2/c22-17-11-16(5-6-18(17)24)26-20(27)12-19(21(26)28)25-9-7-14(8-10-25)13-1-3-15(23)4-2-13/h1-6,11,14,19H,7-10,12H2

InChI Key

UAKKEZWUWOEYAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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